molecular formula C12H15BN2O5 B1387173 (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 871332-78-4

(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1387173
CAS No.: 871332-78-4
M. Wt: 278.07 g/mol
InChI Key: LJDOEGHKIBCVDJ-UHFFFAOYSA-N
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Description

(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C12H15BN2O5. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a nitro group at the 3-position and a piperidine-1-carbonyl group at the 5-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .

Biology and Medicine: The presence of the piperidine moiety is significant as it is a common structural motif in many bioactive compounds .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials .

Mechanism of Action

The primary mechanism of action of (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid group transfers to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The nitro and piperidine-1-carbonyl groups can influence the electronic properties of the molecule, affecting its reactivity and selectivity in various reactions .

Properties

IUPAC Name

[3-nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O5/c16-12(14-4-2-1-3-5-14)9-6-10(13(17)18)8-11(7-9)15(19)20/h6-8,17-18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDOEGHKIBCVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657441
Record name [3-Nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-78-4
Record name B-[3-Nitro-5-(1-piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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